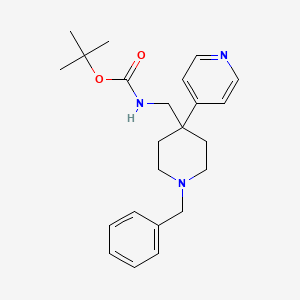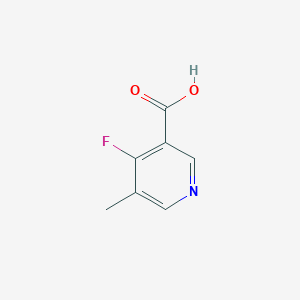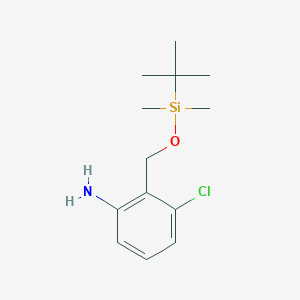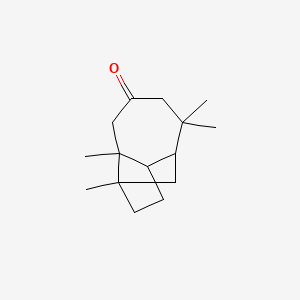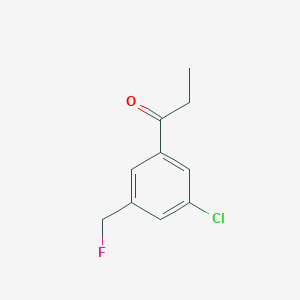![molecular formula C16H25NO5 B14053779 3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine CAS No. 100449-58-9](/img/structure/B14053779.png)
3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- (9CI) is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with methoxymethoxy groups and a methoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives often involves catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of pyrrolidine derivatives may involve the use of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to encapsulate organocatalysts like proline. This approach not only constructs a novel heterogeneous catalyst but also provides a platform to mimic and explore catalytic processes in biological systems .
化学反応の分析
Types of Reactions
Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved.
科学的研究の応用
Pyrrolidine derivatives are widely used in scientific research due to their versatility. Some applications include:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their potential therapeutic effects, including as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)pyrrolidine: This compound shares a similar pyrrolidine ring structure but lacks the methoxymethoxy groups.
N-Methylpyrrolidine: Another pyrrolidine derivative used as an intermediate in pharmaceutical synthesis.
Uniqueness
Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
特性
CAS番号 |
100449-58-9 |
|---|---|
分子式 |
C16H25NO5 |
分子量 |
311.37 g/mol |
IUPAC名 |
3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO5/c1-18-10-21-15-9-17-14(16(15)22-11-19-2)8-12-4-6-13(20-3)7-5-12/h4-7,14-17H,8-11H2,1-3H3 |
InChIキー |
YZGFKXGNHHJDFL-UHFFFAOYSA-N |
正規SMILES |
COCOC1CNC(C1OCOC)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


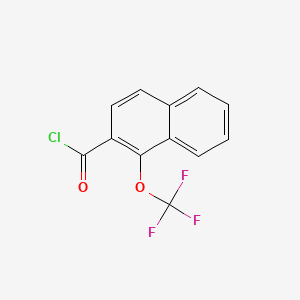
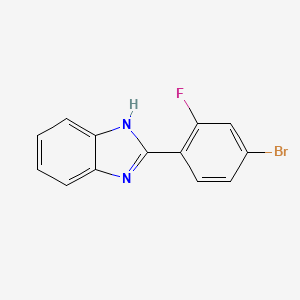
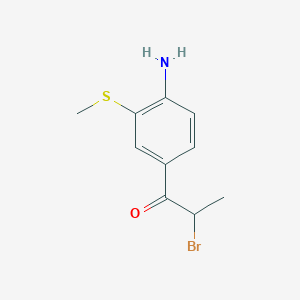
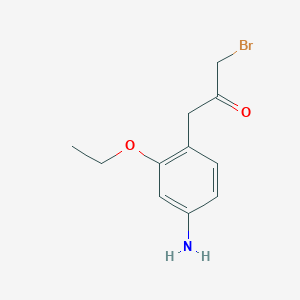


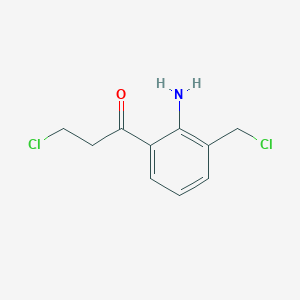
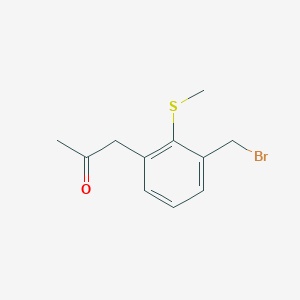
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
